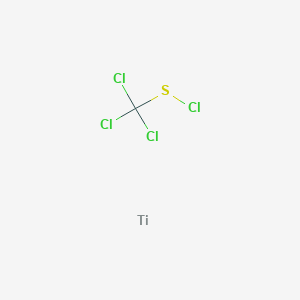
Titanium--trichloro(chlorosulfanyl)methane (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Titanium–trichloro(chlorosulfanyl)methane (1/1) is a complex organometallic compound that features a titanium center coordinated to trichloro and chlorosulfanyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Titanium–trichloro(chlorosulfanyl)methane (1/1) typically involves the reaction of titanium tetrachloride with chlorosulfanyl methane under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
Preparation of Reactants: Titanium tetrachloride and chlorosulfanyl methane are purified and dried.
Reaction Setup: The reactants are mixed in a suitable solvent, such as dichloromethane, under an inert atmosphere (e.g., nitrogen or argon).
Reaction Conditions: The mixture is stirred at a controlled temperature, typically around 0-25°C, for several hours.
Isolation and Purification: The product is isolated by filtration and purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of Titanium–trichloro(chlorosulfanyl)methane (1/1) follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反应分析
Types of Reactions
Titanium–trichloro(chlorosulfanyl)methane (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: Reduction reactions can convert the titanium center to a lower oxidation state.
Substitution: Ligand exchange reactions where the trichloro or chlorosulfanyl groups are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. Reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under mild conditions.
Substitution: Ligand exchange reactions often involve the use of coordinating solvents like tetrahydrofuran (THF) and are conducted at ambient temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield titanium dioxide derivatives, while reduction can produce lower-valent titanium complexes.
科学研究应用
Titanium–trichloro(chlorosulfanyl)methane (1/1) has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis, particularly in reactions involving carbon-carbon bond formation.
Biology: Investigated for its potential as a bioinorganic model compound to study metalloenzyme functions.
Medicine: Explored for its potential use in drug delivery systems due to its ability to coordinate with various ligands.
Industry: Utilized in the production of advanced materials, including coatings and composites, due to its unique chemical properties.
作用机制
The mechanism of action of Titanium–trichloro(chlorosulfanyl)methane (1/1) involves its ability to coordinate with various substrates through its titanium center. The compound can activate small molecules, facilitating their transformation through catalytic processes. The molecular targets and pathways involved include:
Coordination Chemistry: The titanium center forms coordination complexes with substrates, altering their reactivity.
Catalytic Activation: The compound acts as a catalyst, lowering the activation energy of chemical reactions and increasing reaction rates.
相似化合物的比较
Similar Compounds
Titanium Tetrachloride: A simpler titanium compound used in similar catalytic applications.
Titanium Silicalite-1: A titanium-containing zeolite with applications in selective oxidation reactions.
Titanium Dioxide: Widely used as a photocatalyst and in materials science.
Uniqueness
Titanium–trichloro(chlorosulfanyl)methane (1/1) is unique due to its specific coordination environment and the presence of both trichloro and chlorosulfanyl groups. This combination imparts distinct reactivity and stability, making it suitable for specialized applications in catalysis and materials science.
属性
CAS 编号 |
192721-30-5 |
|---|---|
分子式 |
CCl4STi |
分子量 |
233.8 g/mol |
IUPAC 名称 |
titanium;trichloromethyl thiohypochlorite |
InChI |
InChI=1S/CCl4S.Ti/c2-1(3,4)6-5; |
InChI 键 |
QJUUJUBVLBUHMO-UHFFFAOYSA-N |
规范 SMILES |
C(SCl)(Cl)(Cl)Cl.[Ti] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(1-{4-[(4-Aminophenyl)sulfanyl]phenyl}ethylidene)hydrazine-1-carboxamide](/img/structure/B12558930.png)
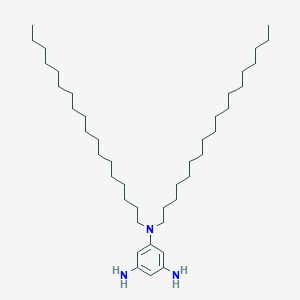

![4-[6-(4-Chlorophenyl)-4-hydroxy-1,2,4-triazin-5(4H)-ylidene]-2,6-dimethylcyclohexa-2,5-dien-1-one](/img/structure/B12558951.png)
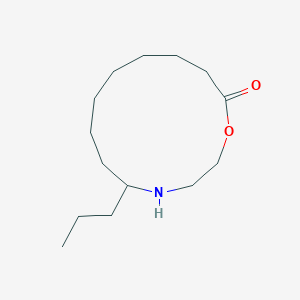
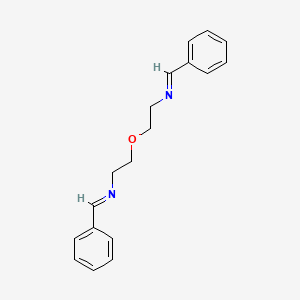
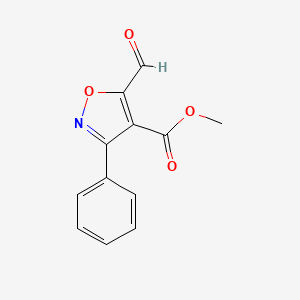
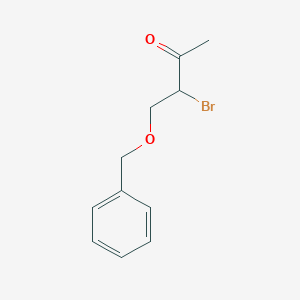

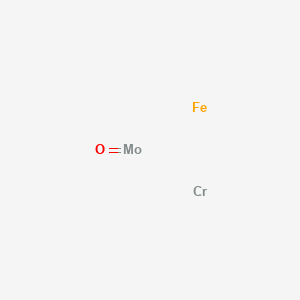



![2,2-Diphenyl-2H-[1]benzofuro[2,3-g][1]benzopyran](/img/structure/B12559005.png)
